methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride
Description
Methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a triazole-based organic compound with the molecular formula C₅H₁₁ClN₄ and a molecular weight of 162.62 g/mol . It consists of a 1,2,4-triazole ring substituted with a methyl group at position 5 and a methylamine group attached via a methylene bridge at position 2. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. Its CAS number is EN300-126838 .
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIINPBCHBYTQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general steps are as follows:
Formation of the intermediate: 5-methyl-1H-1,2,4-triazole reacts with formaldehyde to form a hydroxymethyl intermediate.
Methylation: The intermediate is then reacted with methylamine to form the desired product.
Hydrochloride formation: The product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Biological Activity
Methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride, a compound belonging to the triazole family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis pathways, and relevant research findings.
- Chemical Formula : CHClN
- Molecular Weight : 199.08 g/mol
- CAS Number : 1333916-33-8
- Structure : The compound features a triazole ring which is known for its biological significance.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key areas of activity include:
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the ability of these compounds to inhibit fungal and bacterial growth. For instance, studies have shown that similar triazole compounds can effectively inhibit the growth of pathogenic fungi such as Candida species and Aspergillus species .
2. Antitumor Effects
Triazole derivatives have been explored for their potential in cancer therapy. A study demonstrated that compounds with a similar structure could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific effects of this compound on tumor cells require further investigation but suggest promising avenues for research.
3. Enzyme Inhibition
Triazoles are known to act as enzyme inhibitors. For example, they can inhibit enzymes involved in the synthesis of important biomolecules in pathogens, thereby disrupting their growth and survival . This mechanism is particularly relevant in the context of antifungal treatments.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods:
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Antifungal Activity : A study demonstrated that a related triazole compound significantly reduced fungal load in infected animal models, suggesting its potential as an antifungal agent .
- Cancer Research : In vitro studies showed that certain triazole derivatives led to significant decreases in cell viability in breast cancer cell lines, indicating their potential as chemotherapeutic agents .
- Enzyme Inhibition Studies : Research indicated that triazole compounds could effectively inhibit key enzymes involved in metabolic pathways of pathogens, providing a basis for their use in drug development against infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Position: The position of the methyl group on the triazole ring (e.g., 3 vs. 5) significantly alters electronic properties and tautomerism. For example, the dihydrochloride analog (CAS 1333916-33-8) has a methyl group at position 3, which may reduce steric hindrance compared to the target compound’s 5-methyl substitution . The 4H vs.
The methylsulfanyl group in {5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine introduces sulfur, enabling thioether-based interactions and altering metabolic stability .
Salt Form: Dihydrochloride salts (e.g., CAS 1333916-33-8) exhibit higher solubility in aqueous media than monohydrochloride forms but may require adjusted stoichiometry in synthesis .
Q & A
Basic Research Question
- 1H NMR : Peaks at δ 2.35 (s, 3H, triazole-CH3) and δ 3.85 (s, 2H, CH2NH) confirm structure .
- Mass Spectrometry : ESI-MS (m/z 141.1 [M-Cl]+) validates molecular weight .
Advanced Consideration : Contradictions in IR spectra (e.g., NH stretching variability) arise from salt formation. Use solid-state NMR or X-ray crystallography (e.g., ) to resolve ambiguities .
How can researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may stem from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Salt form differences : Compare hydrochloride vs. dihydrochloride salts (e.g., vs. target compound) using solubility assays .
Methodology : Replicate studies under controlled conditions and apply meta-analysis tools (e.g., RevMan) to identify confounding variables .
What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?
Advanced Research Question
- pH Adjustment : Maintain pH 4–5 (HCl buffer) to prevent amine group hydrolysis.
- Lyophilization : Store as a lyophilized powder to reduce degradation (<5% loss over 6 months at -20°C) .
Experimental Design : Use accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring .
How does the hydrochloride salt form influence reactivity in coordination chemistry applications?
Advanced Research Question
The chloride counterion facilitates ligand exchange in metal complexes. For example:
- Pd(II) complexes : The compound acts as a bidentate ligand via triazole-N and amine-N, confirmed by XANES spectroscopy .
- Salt-free analogs : Show reduced solubility in polar solvents (e.g., DMF), limiting catalytic utility .
What computational tools predict the compound’s ADMET properties for drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
